molecular formula C10H17Cl B14638537 1-Chloro-2,7-dimethylocta-2,6-diene CAS No. 52290-13-8

1-Chloro-2,7-dimethylocta-2,6-diene

Cat. No.: B14638537
CAS No.: 52290-13-8
M. Wt: 172.69 g/mol
InChI Key: RIHQCRIZVARYPK-UHFFFAOYSA-N
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Description

1-Chloro-2,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C10H17Cl It is a chlorinated derivative of a diene, characterized by the presence of a chlorine atom and two methyl groups attached to an octadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2,7-dimethylocta-2,6-diene can be synthesized through several methods. One common approach involves the chlorination of 2,7-dimethylocta-2,6-diene using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2,7-dimethylocta-2,6-diene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diene structure allows for potential interactions with enzymes and other biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2,7-dimethylocta-2,6-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where chlorinated compounds are preferred .

Properties

CAS No.

52290-13-8

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-chloro-2,7-dimethylocta-2,6-diene

InChI

InChI=1S/C10H17Cl/c1-9(2)6-4-5-7-10(3)8-11/h6-7H,4-5,8H2,1-3H3

InChI Key

RIHQCRIZVARYPK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC=C(C)CCl)C

Origin of Product

United States

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